molecular formula C19H17N5OS2 B2493598 N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-51-0

N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2493598
CAS No.: 886932-51-0
M. Wt: 395.5
InChI Key: YKINUIUQIYLVJN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-14-6-4-7-15(12-14)20-17(25)13-27-19-22-21-18(16-8-5-11-26-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKINUIUQIYLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4SO\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}\text{O}

This structure includes a triazole ring, a pyrrole moiety, and a thiophene component, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the triazole and thiophene rings exhibit significant antimicrobial properties. For instance:

  • Study Findings: Compounds similar to this compound were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the specific derivative tested .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects:

  • Mechanism of Action: It was observed that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a potential application in treating inflammatory diseases.

Neuroprotective Effects

This compound has been investigated for neuroprotective properties:

  • Study Insights: In silico studies have indicated that similar compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for managing conditions like Alzheimer’s disease. The binding affinity to AChE was modeled through molecular docking studies that revealed key interactions with active site residues .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 8 - 32 µg/mL
Anti-inflammatoryHuman PBMCsInhibition of IL-6, TNF-α
NeuroprotectiveAChEInhibition potential

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on the synthesis of various triazole derivatives demonstrated that modifications to the thiophene component significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to establish MIC values and confirmed the structure–activity relationship (SAR) .
  • Inflammation Model : In vitro assays using PBMCs showed that treatment with this compound resulted in a dose-dependent decrease in cytokine production following stimulation with lipopolysaccharides (LPS). This highlights its potential therapeutic role in inflammatory conditions .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effect on various cancer cell lines, including MCF-7 (breast cancer), SNB-19 (brain cancer), and OVCAR-8 (ovarian cancer). The results indicated significant growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% across different cell lines. The compound exhibited an IC50 value of approximately 27.7–39.2 µM against these cell lines, showcasing its potential as an anticancer agent with selective toxicity towards malignant cells while sparing normal cells .

Cell Line Percent Growth Inhibition (PGI) IC50 (µM)
MCF-775.9927.7
OVCAR-885.2639.2
SNB-1986.6131.5

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. Its structure suggests that it may interact with bacterial enzymes or cellular components, leading to inhibition of growth.

Experimental Findings

In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimalarial Activity

The compound's structural similarities to known antimalarial drugs have prompted investigations into its efficacy against malaria-causing parasites.

Research Insights

Preliminary studies have indicated that this compound can inhibit the growth of Plasmodium falciparum in vitro. The compound's activity was assessed through a series of assays that measured its ability to reduce parasitemia in infected erythrocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.